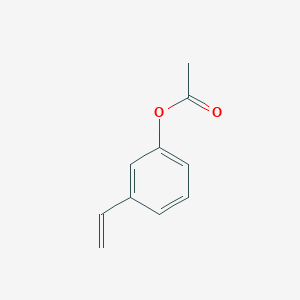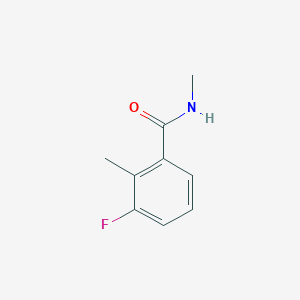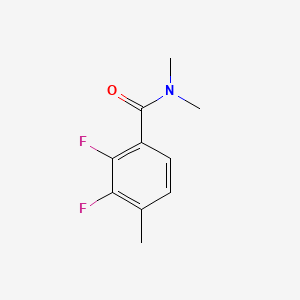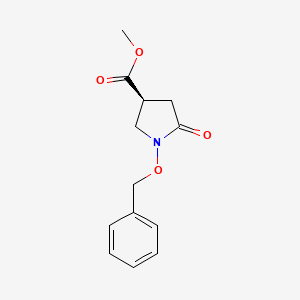
2-Chloro-4-fluoro-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methylphenol can be synthesized through several methods. One common approach involves the chlorination and fluorination of 3-methylphenol. The process typically includes:
Chlorination: Reacting 3-methylphenol with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of phenol derivatives with different substituents.
Oxidation: Formation of 2-chloro-4-fluoro-3-methylbenzoic acid or aldehydes.
Reduction: Formation of 2-chloro-4-fluoro-3-methylcyclohexanol.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methylphenol involves its interaction with biological molecules. It can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6ClFO |
|---|---|
Molecular Weight |
160.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
InChI Key |
GDJSBAMEKQWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



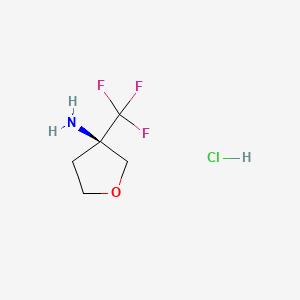

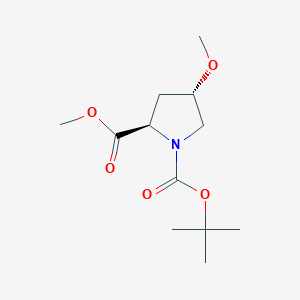


![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

